molecular formula C8H15NO2 B2858736 Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate CAS No. 2173637-58-4

Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate

Cat. No.: B2858736
CAS No.: 2173637-58-4
M. Wt: 157.213
InChI Key: MRIXTLRKLFKVDQ-NKWVEPMBSA-N
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Description

Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by an ethyl ester group at position 3 and a methyl substituent at position 2. Its stereochemistry, defined as (2S,3R), plays a critical role in its physicochemical and biological properties. The compound is synthesized via reactions involving diisopropylethylamine in dichloromethane, as reported in protocols for analogous esters . With a molecular weight of 157.21 g/mol (C₉H₁₇NO₂) and 95% purity, it serves as a versatile intermediate in pharmaceutical synthesis, particularly for chiral building blocks .

Properties

IUPAC Name

ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIXTLRKLFKVDQ-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN[C@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to guide the formation of the desired enantiomer. For instance, the enantioselective reduction of a precursor compound using a chiral catalyst can yield the desired product with high enantiomeric purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry efficiently .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Stereochemical Variations

Methyl (2S,3S)-2-Methylpyrrolidine-3-Carboxylate
  • Molecular Formula: C₈H₁₅NO₂.
  • Key Differences :
    • Ester Group : Methyl ester vs. ethyl ester in the target compound.
    • Stereochemistry : (2S,3S) configuration compared to (2S,3R).
    • Synthesis : Prepared under similar conditions (DCM, diisopropylethylamine) but with methyl esterification .
  • Implications: The methyl ester may exhibit lower lipophilicity, affecting solubility and metabolic stability.
Ethyl 4,4-Dimethyl-2-Oxopyrrolidine-3-Carboxylate
  • Molecular Formula: C₉H₁₅NO₃.
  • Key Differences :
    • Functional Groups : Introduction of a 2-oxo (ketone) group and 4,4-dimethyl substituents.
    • Molecular Weight : 185.22 g/mol, higher due to additional methyl groups and oxygen.
Pyrrole-Based Analogs (e.g., Ethyl 4-((2-Cyano-6-(Trifluoromethyl)Pyridine-3-yl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate)
  • Molecular Formula : C₁₆H₁₄F₃N₃O₂.
  • Key Differences: Core Structure: Pyrrole (unsaturated) vs. pyrrolidine (saturated). Substituents: Trifluoromethyl and cyano groups enhance electron-withdrawing properties.
  • Implications : The unsaturated pyrrole ring may improve aromatic interactions in drug-receptor binding, but reduced ring saturation could decrease conformational stability .

Data Table: Key Properties of Ethyl (2S,3R)-2-Methylpyrrolidine-3-Carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
This compound C₉H₁₇NO₂ 157.21 Ethyl ester, methyl substituent (2S,3R)
Methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate C₈H₁₅NO₂ 157.21 Methyl ester (2S,3S)
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate C₉H₁₅NO₃ 185.22 2-oxo, 4,4-dimethyl Not specified
Pyrrole analog () C₁₆H₁₄F₃N₃O₂ 328.2 Trifluoromethyl, cyano Not applicable (pyrrole)

Biological Activity

Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antiviral properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • CAS Number : 757961-41-4

The compound features a chiral center at the 2-position, which contributes to its biological activity and potential stereoselectivity in interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. Notably, it has shown promising results in inhibiting beta-coronaviruses, including SARS-CoV-2.

The mechanism by which this compound exerts its antiviral effects appears to involve interference with viral entry into host cells. Preliminary investigations suggest that the compound does not inhibit key viral enzymes such as the main protease (Mpro) or replication-transcription complex but may act at an earlier stage in the viral life cycle .

Case Studies and Research Findings

  • Antiviral Profiling :
    • In vitro studies have demonstrated that this compound exhibits an effective half-maximal effective concentration (EC50) against SARS-CoV-2 in Vero E6 cells. The EC50 value was reported to be approximately 4.7 µM, indicating a robust antiviral effect compared to other tested compounds .
    CompoundEC50 (µM)CC50 (µM)Selectivity Index
    This compound4.7214.47
    Control Compound 10.8272.988.9
  • Broad-Spectrum Activity :
    • This compound demonstrated activity against other beta-coronaviruses such as MERS-CoV and SARS-CoV-1, suggesting a broad-spectrum antiviral profile .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have not been extensively studied; however, initial assessments indicate good oral bioavailability and acceptable safety margins in cellular assays.

Toxicity Studies

Toxicity evaluations using VeroE6 cells reported a cytotoxic concentration (CC50) of 21 µM, which provides a selectivity index of approximately 4.47 when compared to its antiviral activity . This suggests that while the compound is effective against viruses, care must be taken regarding dosage to avoid cytotoxic effects.

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